Azithromycin

Catalog No.
S1885591
CAS No.
83905-01-0
M.F
C38H72N2O12
M. Wt
748.996
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azithromycin

CAS Number

83905-01-0

Product Name

Azithromycin

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

Molecular Formula

C38H72N2O12

Molecular Weight

748.996

InChI

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

MQTOSJVFKKJCRP-BICOPXKESA-N

SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

solubility

Soluble in DMSO

Synonyms

Azithromycin

The exact mass of the compound Azithromycin is 748.5085 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Azithromycin is a second-generation, semi-synthetic macrolide antibiotic belonging to the azalide subclass. It was chemically designed to improve upon the properties of its precursor, erythromycin, by incorporating a methyl-substituted nitrogen atom into the lactone ring. This structural modification confers significantly enhanced stability in acidic environments and alters its pharmacokinetic profile, leading to extensive tissue penetration and a prolonged terminal half-life. Like other macrolides, it functions by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. These properties distinguish it from earlier macrolides and are central to its use in short-course and single-dose therapeutic regimens.

Direct substitution of Azithromycin with other macrolides, such as erythromycin or clarithromycin, is unsuitable for most applications due to fundamental differences in chemical stability, pharmacokinetics, and spectrum of activity. Erythromycin is notoriously unstable in gastric acid, leading to rapid degradation and requiring special formulations, a limitation overcome by Azithromycin's structural design. Furthermore, Azithromycin exhibits a significantly longer elimination half-life and achieves tissue concentrations up to 100 times higher than in serum, a profile starkly different from the shorter half-lives and lower tissue penetration of erythromycin and clarithromycin. These differences directly impact dosing frequency, bioavailability, and efficacy at the site of infection, making these compounds non-interchangeable from a procurement and application standpoint.

Superior Gastric Acid Stability Enables Reliable Oral Delivery and Simplified Formulation

Azithromycin's defining structural modification, the inclusion of a nitrogen atom in the lactone ring, blocks the acid-catalyzed degradation pathway that rapidly inactivates erythromycin. In a direct comparison at pH 2 (37°C), erythromycin A underwent 10% degradation in just 3.7 seconds. In contrast, Azithromycin required 20.1 minutes to reach the same degradation point, demonstrating a stability approximately 325 times greater under these conditions.

Evidence DimensionTime to 10% degradation (T1/10) in acidic solution (pH 2, 37°C)
Target Compound Data20.1 minutes
Comparator Or BaselineErythromycin A: 3.7 seconds
Quantified Difference~325-fold greater stability
ConditionsAqueous solution at pH 2, 37°C, ionic strength μ=0.02.

This exceptional acid stability eliminates the need for enteric coatings or prodrug formulations required for oral erythromycin, simplifying research protocols and ensuring more consistent bioavailability.

Exceptional Tissue Accumulation and Retention for Sustained Local Activity

Azithromycin demonstrates a unique pharmacokinetic profile characterized by rapid and extensive distribution into tissues, resulting in significantly higher and more sustained local concentrations than other macrolides. In a comparative study in rats, the interstitial fluid-to-plasma concentration ratio for Azithromycin was 3.8 to 4.9. This was substantially higher than that observed for Clarithromycin (1.2 to 1.5) and Erythromycin (0.27 to 0.39). This high degree of tissue penetration is complemented by a much longer half-life in lung tissue (9.99 hours) compared to Clarithromycin (1.64 hours) in a murine model.

Evidence DimensionInterstitial Fluid : Plasma Concentration Ratio
Target Compound Data3.8 - 4.9
Comparator Or BaselineClarithromycin: 1.2 - 1.5; Erythromycin: 0.27 - 0.39
Quantified DifferenceUp to 4x higher than Clarithromycin; Up to 18x higher than Erythromycin
ConditionsIn vivo rat model following intravenous administration.

For in vivo studies, this means that Azithromycin provides sustained high concentrations at the site of infection, allowing for less frequent dosing and better simulation of effective therapeutic regimens.

Enhanced In Vitro Potency Against Key Gram-Negative Respiratory Pathogens

Azithromycin demonstrates significantly greater in vitro activity against Haemophilus influenzae, a common respiratory pathogen, compared to other macrolides. In a comparative analysis, the MIC90 (Minimum Inhibitory Concentration required to inhibit 90% of isolates) for Azithromycin against H. influenzae was 0.5 µg/mL. This is 8-fold more potent than Clarithromycin (MIC90 4.0 µg/mL) and at least 4-fold more potent than Erythromycin. This enhanced activity extends to other Gram-negative species where Azithromycin's MIC90 for many Enterobacteriaceae is ≤4 µg/ml, compared to 16 to >64 µg/ml for Erythromycin.

Evidence DimensionMIC90 against Haemophilus influenzae
Target Compound Data0.5 µg/mL
Comparator Or BaselineClarithromycin: 4.0 µg/mL; Erythromycin: ≥2.0 µg/mL
Quantified Difference8-fold more potent than Clarithromycin
ConditionsIn vitro antimicrobial susceptibility testing against clinical isolates.

This makes Azithromycin a more reliable and potent choice for in vitro and in vivo studies involving H. influenzae and other clinically relevant Gram-negative bacteria where other macrolides are less effective.

Effective Inhibition of Bacterial Biofilms at Sub-Inhibitory Concentrations

Azithromycin demonstrates a distinct ability to inhibit and disrupt bacterial biofilms at concentrations below its MIC, a property not as effectively shared by erythromycin. In a flow cell model using Porphyromonas gingivalis, Azithromycin significantly decreased ATP levels (a measure of viable biomass) in established biofilms at sub-MIC levels. In contrast, erythromycin was not effective at inhibiting biofilms at its sub-MIC and only reduced ATP levels at concentrations above its MIC. This suggests a mechanism beyond simple bacteriostatic action, relevant for studying chronic and persistent bacterial states.

Evidence DimensionBiofilm inhibition relative to MIC
Target Compound DataEffective at sub-MIC levels
Comparator Or BaselineErythromycin: Not effective at sub-MIC levels; requires concentrations >MIC
Quantified DifferenceQualitative difference in effective concentration range
ConditionsIn vitro flow cell biofilm model with Porphyromonas gingivalis.

This makes Azithromycin a critical tool for research into biofilm-mediated resistance and the development of anti-biofilm strategies, where older macrolides would be ineffective at comparable concentrations.

In Vivo Models Requiring Sustained Tissue Exposure with Minimal Dosing

Due to its exceptionally long tissue half-life and high accumulation at sites of infection, Azithromycin is the compound of choice for animal studies where the goal is to maintain therapeutic concentrations over several days with single or infrequent administrations. This minimizes animal handling and stress while ensuring consistent compound exposure in target tissues like the lung and interstitial fluid.

Studies of Biofilm-Mediated Pathogenesis and Anti-Biofilm Agents

Azithromycin's proven ability to disrupt biofilm formation and viability at sub-inhibitory concentrations makes it a superior tool for investigating biofilm-related phenomena. It is ideally suited for experiments designed to screen for synergistic anti-biofilm compounds or to study the molecular mechanisms of biofilm dispersal, a context where erythromycin is less effective.

Antimicrobial Efficacy Studies Targeting Haemophilus influenzae

Given its 8-fold greater in vitro potency against H. influenzae compared to clarithromycin, Azithromycin is the preferred macrolide for preclinical screening and efficacy testing against this pathogen. Its use ensures that observed effects are due to potent antimicrobial activity rather than the weaker performance seen with other macrolides.

Formulation Development for Oral Antibiotics with High Bioavailability

As a model compound, Azithromycin's inherent stability in low pH environments makes it an excellent candidate for developing and testing novel oral delivery systems. Unlike erythromycin, its use removes the confounding variable of acid degradation, allowing formulators to focus purely on optimizing absorption and release profiles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Exact Mass

748.5085

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Associated Chemicals

Azithromycin dihydrate; 11772-70-0

Wikipedia

Azithromycin
Azithromycin dihydrate

Drug Warnings

Prolonged cardiac repolarization and QT interval, imparting a risk of developing cardiac arrhythmia and torsades de pointes, have been seen in treatment with macrolides, including azithromycin. Cases of torsades de pointes have been spontaneously reported during postmarketing surveillance in patients receiving azithromycin. Providers should consider the risk of QT prolongation which can be fatal when weighing the risks and benefits of azithromycin for at-risk groups including: patients with known prolongation of the QT interval, a history of torsades de pointes, congenital long QT syndrome, bradyarrhythmias or uncompensated heart failure; patients on drugs known to prolong the QT interval; or patients with ongoing proarrhythmic conditions such as uncorrected hypokalemia or hypomagnesemia, clinically significant bradycardia, and in patients receiving Class IA (quinidine, procainamide) or Class III (dofetilide, aminodarone, sotalol) antiarrhythmic agents. Elderly patients may be more susceptible to drug-associated effects on the QT interval.
Pregnancy risk category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absents of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./
The most frequent adverse effects of azithromycin involve the GI tract (i.e., diarrhea/loose stools, nausea, abdominal pain). While these adverse effects generally are mild to moderate in severity and occur less frequently than with oral erythromycin, adverse GI effects are the most frequent reason for discontinuing azithromycin therapy. Administration of conventional azithromycin tablets or oral suspension with food may improve GI tolerability.
Azithromycin has been detected in human milk. The drug should be used with caution in nursing women.
For more Drug Warnings (Complete) data for AZITHROMYCIN (30 total), please visit the HSDB record page.

Biological Half Life

Terminal elimination half-life: 68 hours
An elimination half-life of 54.5 hours has been reported in children 4 months to 15 years of age receiving single or multiple oral doses of azithromycin.
Plasma azithromycin concentrations following a single 500-mg oral or IV dose decline in a polyphasic manner with a terminal elimination half-life averaging 68 hours. The high values for apparent steady-state volume of distribution (31.3-33.3 L/kg) and plasma clearance (630 mL/minute, 10.18 mL/minute per kg) of azithromycin suggest that the prolonged half-life is related to extensive uptake and subsequent release of the drug from tissues. The average tissue half-life of azithromycin is estimated to be 1-4 days. The half-life of the drug in peripheral leukocytes ranges from 34-57 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Preparation: BE 892357; G. Kobrehel, S. Djokic, US 4517359 (1982, 1985 both to Sour Pliva); D.J.M. Allen, K.M. Nepveux, EP 298650; eidem, US 6268489 (1989, 2001 both to Pfizer)
Antibiotics are fermentation products and are isolated either as unfinished products or as intermediates, generally solid substances of limited stability. They are purified by methods normally employed in organic chemistry, which include chromatography, crystallization, and precipitation. /Antibiotics/

Analytic Laboratory Methods

Analyte: Azithromycin; matrix: tears; procedure: high performance liquid chromatography
Analyte: Azithromycin; matrix: blood, tissue; procedure: high performance liquid chromatography; limit of detection: 100 ng/g (tissue)
Analyte: Azithromycin; matrix: blood, gastric juice, gastric mucosa, saliva, vitreous humor; procedure: high performance liquid chromatography; limit of detection: 10 ng/mL
Analyte: Azithromycin; matrix: blood, bronchoalveolar lavage fluid; procedure: high performance liquid chromatography; limit of detection: 2 ng/ml (BAL and leucocytes), 10 ng/mL (serum)
For more Analytic Laboratory Methods (Complete) data for AZITHROMYCIN (16 total), please visit the HSDB record page.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store in a freezer.
Commercially available azithromycin 250- or 500-mg tablets should be stored at 15-30 °C.
Azithromycin powder in single-dose packets for oral suspension should be stored at 5-30 °C. Following reconstitution, the entire contents of the single-dose packet should be ingested immediately.10 Azithromycin powder for extended-release oral suspension should be stored at 30 °C or lower. Following reconstitution, azithromycin single-dose extended-release oral suspension should be stored in the original bottle at 25 °C but may be exposed to 15-30 °C. The reconstituted suspension should be consumed within 12 hours.
For more Storage Conditions (Complete) data for AZITHROMYCIN (6 total), please visit the HSDB record page.

Interactions

Because concomitant use of pimozide and other macrolides (e.g., clarithromycin) has increased pimozide concentrations and is associated with a risk of prolonged QT interval and serious cardiovascular effects, the manufacturer of pimozide states that concomitant use of pimozide and macrolides (including azithromycin) is contraindicated.
Although specific drug interaction studies have not been performed with azithromycin, concomitant use with other macrolides has resulted in increased phenytoin concentrations. Therefore, the patient should be carefully monitored if azithromycin and phenytoin are used concomitantly.
Although the single-dose extended-release oral suspension of azithromycin may be taken without regard to antacids containing magnesium hydroxide and/or aluminum hydroxide, conventional oral azithromycin preparations (tablets or oral suspension) should not be administered simultaneously with aluminum- or magnesium-containing antacids. A study using azithromycin capsules (no longer commercially available) indicate that administration of oral azithromycin 500 mg with an aluminum- and magnesium hydroxide-containing antacid resulted in a decreased rate of absorption of azithromycin as evidenced by 24% reduction in peak serum azithromycin concentrations; however, the extent of azithromycin absorption (AUC) was unaffected.
Although specific drug interaction studies have not been performed with azithromycin, concomitant use with other macrolides has resulted in increased concentrations of ergot alkaloids (ergotamine, dihydroergotamine). Therefore, the patient should be carefully monitored if azithromycin and ergot alkaloids are used concomitantly.
For more Interactions (Complete) data for AZITHROMYCIN (14 total), please visit the HSDB record page.

Dates

Last modified: 07-15-2023
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